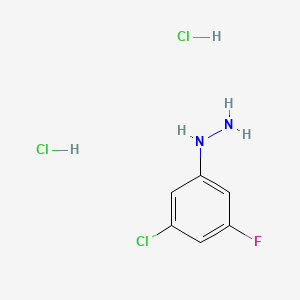

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

Description

Properties

Molecular Formula |

C6H8Cl3FN2 |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

(3-chloro-5-fluorophenyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H |

InChI Key |

ORBOWBIEOSQCPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

The initial step involves the conversion of 3-chloro-5-fluoroaniline to its diazonium salt. This is typically performed by adding a sodium nitrite aqueous solution dropwise to an acidic solution of the aniline derivative at low temperatures (5–10 °C) to maintain stability and control reaction kinetics.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-chloro-5-fluoroaniline |

| Acid used | Hydrochloric acid (HCl) |

| Temperature | 5–10 °C |

| Sodium nitrite concentration | 20% aqueous solution |

| pH | 1–2 |

| Reaction time | ~1 hour |

The diazotization is monitored by starch-iodide test paper to confirm the presence of diazonium ions.

Reduction of Diazonium Salt

The diazonium salt formed is then reduced to the hydrazine derivative. Common reducing agents include ammonium sulfite or sodium pyrosulfite, which provide mild and controlled reduction conditions.

The reduction is carefully controlled to avoid side reactions and to maximize yield and purity.

Formation of Dihydrochloride Salt

After reduction, the reaction mixture is acidified with hydrochloric acid (20% solution) at 50–70 °C to precipitate the hydrazine dihydrochloride salt. The mixture is incubated for 1–2 hours to ensure complete crystallization, followed by cooling, filtration, washing, and drying.

| Parameter | Typical Conditions |

|---|---|

| Acidification agent | 20% hydrochloric acid |

| Temperature | 50–70 °C |

| Incubation time | 1–2 hours |

| Final drying temperature | ~80 °C |

| Product purity | >99% (reported) |

This step enhances the stability and handling properties of the hydrazine compound.

Representative Experimental Procedure

A scaled-up example based on patent literature for a similar compound (4-chlorophenylhydrazine hydrochloride) can be adapted for (3-chloro-5-fluorophenyl)hydrazine dihydrochloride:

| Step | Procedure |

|---|---|

| 1 | Dissolve 3-chloro-5-fluoroaniline in hydrochloric acid solution, warm to 60 °C until fully dissolved. Cool to 5–10 °C. |

| 2 | Slowly add 20% sodium nitrite aqueous solution dropwise under stirring, maintaining pH 1–2, forming diazonium salt. |

| 3 | Add the diazonium salt solution to ammonium sulfite aqueous solution at room temperature, adjust pH to 6.5–8, heat to 50–60 °C for 3–4 hours until clear. |

| 4 | Add 20% hydrochloric acid dropwise at 50–70 °C to precipitate the dihydrochloride salt, stir for 1 hour. Cool to 15 °C. |

| 5 | Filter, wash, and dry the product at 80 °C to obtain this compound with >99% purity. |

Comparative Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Diazotization | 5–10 °C, pH 1–2, 20% NaNO2 solution | Critical for diazonium salt stability |

| Reduction | 50–60 °C, pH 6.5–8, ammonium sulfite or sodium pyrosulfite | Controls purity and yield |

| Acidification | 50–70 °C, 20% HCl, 1–2 hours | Crystallization of dihydrochloride salt |

| Drying | 80 °C | Ensures stable, dry product |

| Yield & Purity | Yield ~90%, Purity >99% | Based on analogous compounds |

Research Results and Analysis

- Yield and Purity: Methods employing ammonium sulfite as the reducing agent have demonstrated improved yields and purity compared to traditional sodium sulfite methods due to better solubility and less caking during material charging.

- Reaction Time: The reduction step typically requires 3–4 hours at 50–60 °C to ensure complete conversion.

- Crystallization: Acidification with hydrochloric acid leads to loose crystalline products with good fluidity, facilitating filtration and washing.

- Scale-up Feasibility: The described methods have been successfully scaled to multi-kilogram batches without significant loss of purity or yield, indicating industrial viability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amine derivatives.

Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their molecular properties, and substituent differences:

*Similarity scores are derived from structural and functional group comparisons in .

Key Observations:

- Halogen vs.

- Positional Effects: The 3,5-difluoro substitution pattern in (3,5-difluorophenyl)hydrazine hydrochloride enhances symmetry and may improve crystallinity compared to asymmetrical analogs like the target compound .

- Benzyl vs. Phenyl Groups: The benzyl group in (2-chloro-5-fluorobenzyl)hydrazine dihydrochloride increases molecular weight and lipophilicity, which could influence solubility in polar solvents .

Stability and Reactivity

Hydrazine dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit reduced stability due to weak N–N bonds and steric strain . In contrast, the target compound’s smaller substituents (Cl and F) likely confer greater thermal and hydrolytic stability. Fluorine’s high electronegativity also enhances resistance to oxidative degradation compared to non-halogenated analogs.

Biological Activity

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is a significant compound in medicinal chemistry, primarily due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇Cl₂FN₂ and a molecular weight of 197.03 g/mol. The presence of chlorine and fluorine atoms on the aromatic ring enhances its reactivity and biological properties. The compound is categorized as a hydrazine derivative, known for its diverse applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes. It can inhibit specific enzymatic functions by binding to active sites, leading to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Enzyme Inhibition

Research indicates that hydrazine derivatives, including this compound, can participate in biochemical pathways that involve enzyme inhibition. For instance, studies have shown that this compound can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for pharmacological studies:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of (3-Chloro-5-fluorophenyl)hydrazine show significant antibacterial activity against pathogens like Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) as low as 5 μM .

- Antifungal Activity : The compound has shown potential antifungal properties, with improved selectivity against fungal strains observed in various studies .

- Anti-inflammatory Effects : The inhibition of specific enzymes related to inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several hydrazine derivatives, including (3-Chloro-5-fluorophenyl)hydrazine. Results indicated significant antibacterial activity, with some compounds exhibiting synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits DHFR, a critical enzyme in folate metabolism. The structure-activity relationship (SAR) indicated that the presence of halogens enhances the inhibitory potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC₅₀ / MIC | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5 μM | Significant activity against Gram-positive bacteria |

| Antifungal | Candida albicans | MIC ≤ 12.5 μM | Improved selectivity observed |

| Enzyme Inhibition | DHFR | 0.52–2.67 μM | Effective inhibitor |

| Enzyme Inhibition | DNA Gyrase | 12.27–31.64 μM | Relevant for bacterial DNA replication |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-chloro-5-fluorophenyl)hydrazine dihydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via diazotization followed by reduction. Hydrazine derivatives are typically prepared by reacting aryl halides with hydrazine hydrate in acidic media. For purity optimization, use recrystallization in ethanol-water mixtures (1:1 v/v) to remove unreacted precursors. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. How can hydrazine dihydrochloride derivatives be quantified in aqueous solutions?

- Methodology : Employ spectrophotometry with p-dimethylaminobenzaldehyde (DMAB) as a derivatizing agent. Prepare a reagent solution of 0.12 M DMAB in ethanol-hydrochloric acid (10:1 v/v). Mix with the sample (0.047 mL injection volume) and measure absorbance at 458 nm. Calibrate using standard solutions of hydrazine dihydrochloride in 0.12 M HCl .

Q. What safety protocols are critical for handling hydrazine dihydrochloride derivatives?

- Methodology : Use fume hoods for all procedures due to the release of toxic HCl vapors. Store waste in acid-resistant containers and neutralize with 10% sodium bicarbonate before disposal. Avoid skin contact (wear nitrile gloves) and use explosion-proof equipment during high-temperature reactions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use SHELXL for small-molecule refinement. Employ the Olex2 interface for structure solution, integrating SHELXS (direct methods) and SHELXD (charge flipping). For high-resolution data, apply TWIN/BASF commands to model twinning. Validate hydrogen bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What experimental conditions optimize the use of hydrazine dihydrochloride in reductive transformations of halogenated aromatics?

- Methodology : Conduct test reductions in 6 M HCl at 80–90°C with a 1.5:1 molar excess of hydrazine dihydrochloride. Monitor reaction completion via GC-MS (electron ionization, 70 eV). For substrates like perrhenate, extend reaction times to 4 hours under reflux to achieve >95% conversion to reduced products .

Q. How do substituent effects (Cl/F) influence the stability and reactivity of arylhydrazine dihydrochlorides?

- Methodology : Perform comparative DFT calculations (B3LYP/6-311++G**) to assess electronic effects. Experimentally, measure decomposition kinetics in DMSO-d₆ at 25°C using ¹H NMR. The electron-withdrawing -Cl and -F groups enhance stability by reducing electron density on the hydrazine moiety, delaying hydrolysis .

Notes

- Avoid using non-peer-reviewed sources (e.g., commercial catalogs) for structural or synthetic claims.

- For computational studies, cross-validate results with experimental data (e.g., XRD, NMR) to resolve contradictions in electronic effects .

- Always confirm hydrazine derivative stability under reaction conditions via control experiments (e.g., blank runs without substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.